Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
CAS No.: 1638764-87-0
Cat. No.: VC4809537
Molecular Formula: C10H10N2O2
Molecular Weight: 190.202
* For research use only. Not for human or veterinary use.
![Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate - 1638764-87-0](/images/structure/VC4809537.png)
Specification
CAS No. | 1638764-87-0 |
---|---|
Molecular Formula | C10H10N2O2 |
Molecular Weight | 190.202 |
IUPAC Name | methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
Standard InChI | InChI=1S/C10H10N2O2/c1-6-3-4-7-5-8(10(13)14-2)12-9(7)11-6/h3-5H,1-2H3,(H,11,12) |
Standard InChI Key | CTFHBVXIRMBQJC-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(C=C1)C=C(N2)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a pyrrolo[2,3-b]pyridine skeleton, a bicyclic system comprising a pyrrole ring fused to a pyridine ring. The methyl group at the 6-position of the pyridine moiety and the methyl ester at the 2-position of the pyrrole ring are key substituents influencing its reactivity and interactions .
Key Structural Descriptors:
Spectroscopic Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural validation. For instance, -NMR spectra typically show signals for the methyl ester ( 3.8–4.0 ppm) and the aromatic protons ( 6.5–8.3 ppm) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at 190.20 [M+H] .
Synthesis and Optimization
Synthetic Routes
The synthesis of methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate often involves cyclization reactions or functional group transformations.
Route 1: Cyclization of Pyridine Derivatives
A common method involves the cyclization of substituted pyridine precursors. For example, reacting 5-acetylamino-6-(trimethylsilylethynyl)nicotinic acid methyl ester with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 70°C yields the target compound .
Route 2: Esterification of Carboxylic Acids
Direct esterification of 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid with methanol in the presence of acid catalysts (e.g., ) provides an alternative pathway .
Reaction Conditions and Yields
Physicochemical Properties
Thermodynamic and Solubility Data
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Key properties include:
Property | Value | Reference |
---|---|---|
Molecular Weight | 190.20 g/mol | |
LogP (Partition Coefficient) | 2.28 | |
Melting Point | Not reported | – |
Boiling Point | Not reported | – |
Stability and Reactivity
The methyl ester group renders the compound susceptible to hydrolysis under acidic or alkaline conditions, forming the corresponding carboxylic acid. Storage at 2–8°C in inert atmospheres is recommended to prevent degradation .
Applications in Medicinal Chemistry
Anticancer Agents
Derivatives of pyrrolo[2,3-b]pyridine have demonstrated cytotoxic activity against cancer cell lines. For instance, ethyl analogs exhibit inhibition of tumor growth in xenograft models, suggesting potential for structure-activity relationship (SAR) studies.
Neuroprotective Compounds
The core structure’s ability to cross the blood-brain barrier makes it a candidate for neurodegenerative disease therapeutics. In vitro studies on related compounds show protection against oxidative stress in neuronal cells.
Antimicrobial Activity
While direct data on this compound is limited, structurally similar pyrrolopyridines show activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values as low as 12.5 μg/mL.
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